molecular formula C22H18FN3O3S B2373906 N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide CAS No. 1207025-95-3

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide

Cat. No.: B2373906
CAS No.: 1207025-95-3
M. Wt: 423.46
InChI Key: ZMHGTNDGWYYZNP-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a bicyclic heteroaromatic core. The compound features a 4-methoxyphenyl substituent at position 7 of the thienopyrimidinone ring and an N-methylacetamide group at position 3, where the acetamide nitrogen is substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-25(16-7-5-15(23)6-8-16)19(27)11-26-13-24-20-18(12-30-21(20)22(26)28)14-3-9-17(29-2)10-4-14/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHGTNDGWYYZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H16FN3O3S
  • Molecular Weight : 409.44 g/mol
  • CAS Number : 1207060-03-4

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl substituents enhances its interaction with biological targets. Preliminary studies suggest that the compound may act as an inhibitor of various enzymes and receptors involved in disease processes.

Biological Activity

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition
    • The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. Specific studies have reported IC50 values indicating effective inhibition of class I HDAC isoforms .
  • Cholinesterase Inhibition
    • Similar compounds with structural similarities have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of the 4-fluorophenyl group is believed to enhance binding affinity to these enzymes .

Case Studies

  • Study on Antitumor Activity
    • A study conducted on xenograft models demonstrated that the compound significantly reduced tumor growth compared to controls. The mechanism was linked to increased levels of acetylated histones and induction of cell cycle arrest .
  • Inhibition of Neurodegenerative Enzymes
    • Research indicated that derivatives similar to this compound exhibited dual inhibitory effects on cholinesterases, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Tables

Biological ActivityTargetIC50 Value (μM)Reference
HDAC InhibitionClass I HDACs34.6
AChE InhibitionAChE10.4
BChE InhibitionBChE9.9
Antitumor ActivityTumor CellsN/A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on core modifications, substituent variations, and molecular properties.

Compound Name & Reference Core Structure Position 7 Substituent Position 3 Substituent Acetamide Modification Molecular Weight (g/mol) Key Structural Differences
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl 2-[N-(4-fluorophenyl)-N-methylacetamide] N-methylation; 4-fluorophenyl group ~410 (estimated) Reference compound for comparison
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl N-(3-methoxybenzyl)acetamide No N-methylation; 3-methoxybenzyl ~435 (estimated) Electron-withdrawing F at position 7
N-(4-Methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 6,7-Dihydrothieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl (position 3) Sulfanyl-linked acetamide with 4-methoxyphenyl Sulfanyl linker; nitro group 535 (estimated) Reduced aromaticity; nitro group at position 3
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one Phenyl N-(2-chloro-4-methylphenyl)acetamide Chloro and methyl groups on phenyl 409.89 Unsubstituted phenyl at position 7
N-[(4-Fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indol-4-one N/A 3-Methoxyphenyl (pyrimidoindole core) Sulfanyl linker; 4-fluorobenzyl ~550 (estimated) Pyrimidoindole core; sulfanyl linkage

Key Observations from Structural Comparisons

Substituent Effects at Position 7: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorophenyl (electron-withdrawing) in and phenyl (neutral) in . The nitro group in introduces strong electron-withdrawing effects, which may alter reactivity or binding interactions in biological systems.

Sulfanyl linkers in introduce conformational flexibility and thioether stability, differing from the rigid acetamide backbone in the target.

Core Heterocycle Variations: The pyrimidoindole core in expands the aromatic system, likely increasing π-π stacking interactions but reducing metabolic stability compared to thienopyrimidinones.

Research Findings and Implications

  • Synthetic Challenges: The introduction of a 4-methoxyphenyl group at position 7 (target) may require palladium-catalyzed cross-coupling, as seen in related thienopyrimidinone syntheses .
  • Physicochemical Properties :
    • The target’s methoxy group increases logP compared to fluorinated analogs, suggesting enhanced lipophilicity .
    • N-Methylation likely reduces aqueous solubility but improves blood-brain barrier penetration .

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